PB Picolyl Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

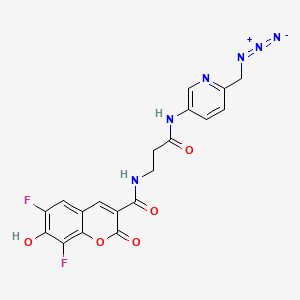

PB Picolyl Azide is an advanced fluorescent probe that incorporates a copper-chelating motif to enhance the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound is structurally equivalent to Pacific Blue® Dye and is used for generating stable signals in imaging and flow cytometry .

Métodos De Preparación

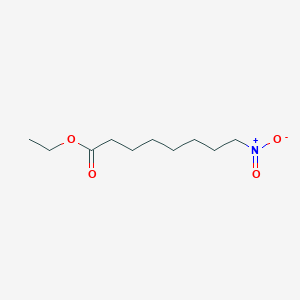

PB Picolyl Azide can be synthesized using various methods. One common approach involves the preparation of picolyl azide-lysine (PazK) through the combination of lysine derivatives and azides . The compound is typically stored as a yellow amorphous semi-solid and is soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Industrial production methods often involve the use of copper (II) sulfate pentahydrate and THPTA as reagents to enhance the CuAAC reaction .

Análisis De Reacciones Químicas

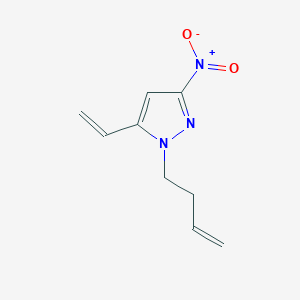

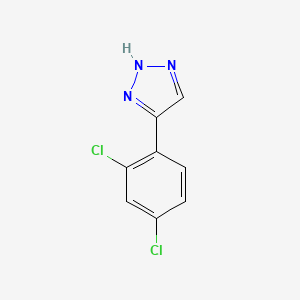

PB Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is highly efficient due to the copper-chelating motif, which raises the effective concentration of copper (I) at the reaction site . Common reagents used in these reactions include copper (II) sulfate, sodium ascorbate, and THPTA . The major products formed from these reactions are triazoles, which are valuable in various chemical and biological applications .

Aplicaciones Científicas De Investigación

PB Picolyl Azide has a wide range of scientific research applications. In chemistry, it is used for the detection of low-abundance alkyne targets and for improving the biocompatibility of CuAAC labeling protocols . In biology, it is valuable for imaging and flow cytometry due to its brightness and photostability . In medicine, it is used for monitoring dynamic glycosylation in vivo and for labeling biomolecules in living systems . Industrial applications include the development of highly sensitive protocols for microscopy of alkyne lipids and fluorescently tagged proteins .

Mecanismo De Acción

The mechanism of action of PB Picolyl Azide involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The copper-chelating motif in the azide probe raises the effective concentration of copper (I) at the reaction site, enhancing the reaction rate and efficiency . This results in faster and more biocompatible CuAAC labeling, which is particularly valuable for detecting low-abundance targets and imaging living systems .

Comparación Con Compuestos Similares

PB Picolyl Azide is unique due to its copper-chelating motif, which significantly enhances the efficiency of the CuAAC reaction compared to conventional azides . Similar compounds include Alexa Fluor® 405, CF® 405, and DyLight® 405, which are also used as fluorescent probes in imaging and flow cytometry . this compound offers a substantial increase in sensitivity and reduced cell toxicity, making it a superior choice for certain applications .

Propiedades

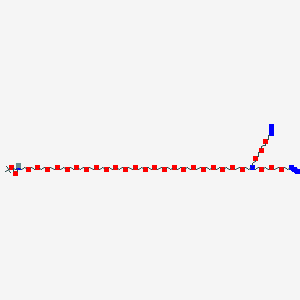

Fórmula molecular |

C19H14F2N6O5 |

|---|---|

Peso molecular |

444.3 g/mol |

Nombre IUPAC |

N-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]-6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H14F2N6O5/c20-13-6-9-5-12(19(31)32-17(9)15(21)16(13)29)18(30)23-4-3-14(28)26-11-2-1-10(24-7-11)8-25-27-22/h1-2,5-7,29H,3-4,8H2,(H,23,30)(H,26,28) |

Clave InChI |

WZAGFMVNHACOTD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC=C1NC(=O)CCNC(=O)C2=CC3=CC(=C(C(=C3OC2=O)F)O)F)CN=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)

![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)